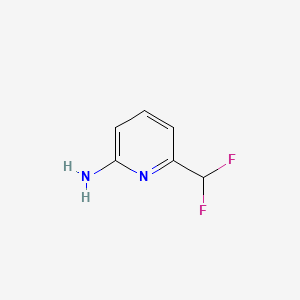

6-(Difluoromethyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-2-1-3-5(9)10-4/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVWHAMGXOMEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(Difluoromethyl)pyridin-2-amine chemical properties

An In-depth Technical Guide to 6-(Difluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will delve into its core chemical and physical properties, provide a detailed, field-tested synthesis protocol, and explore its reactivity and applications, offering insights grounded in established scientific principles. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction: The Significance of the Aminopyridine Scaffold

The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can profoundly modulate a molecule's physicochemical properties. The CHF₂ group is often considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor, while also increasing lipophilicity and metabolic stability. The combination of the 2-amino group, a key pharmacophoric element and a versatile synthetic handle, with the 6-difluoromethyl substituent makes this compound a valuable intermediate for accessing novel chemical space in research and development programs.[2]

Core Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are critical for its effective use in experimental work. The key identifiers and properties of this compound are summarized below.

| Property | Data | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 1315611-68-7 | [3] |

| Molecular Formula | C₆H₆F₂N₂ | [3] |

| Molecular Weight | 144.12 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 221.0 ± 35.0 °C (Predicted) | [4] |

| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.88 ± 0.29 (Predicted) | [4] |

| InChI Key | YAVWHAMGXOMEMK-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=NC(=C1)N)C(F)F | [3] |

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved via a copper-catalyzed nucleophilic substitution reaction from an appropriate precursor, 2-Bromo-6-(difluoromethyl)pyridine. This method leverages the reactivity of the bromopyridine under conditions that are selective and high-yielding.

Synthetic Workflow Diagram

Caption: Copper-catalyzed amination for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is based on established patent literature, providing a robust method for laboratory-scale synthesis.[4]

-

Reagent Preparation: In a suitable reaction vessel, dissolve 2-bromo-6-(difluoromethyl)pyridine (8.94 mmol, 1.86 g) in ethylene glycol (18 mL).

-

Addition of Catalysts and Base: To the solution, add copper(I) oxide (0.447 mmol, 64 mg), N,N'-dimethylethylenediamine (0.908 mmol, 80 mg), and potassium carbonate (1.81 mmol, 250 mg). The use of a copper(I) catalyst in conjunction with a diamine ligand like N,N'-dimethylethylenediamine is a classic Ullmann-type coupling condition, proven effective for forming C-N bonds with aryl halides. The ligand stabilizes the copper center and facilitates the catalytic cycle.

-

Nucleophile Addition: Add aqueous ammonia (28 wt%, 13 mL) to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain stirring for 22 hours. The high temperature is necessary to overcome the activation energy for this type of cross-coupling reaction.

-

Quenching and Extraction: After completion, cool the reaction to room temperature and quench by adding water (30 mL). Extract the aqueous layer with ethyl acetate (2 x 20 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with water and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by distillation under reduced pressure. Purify the resulting residue using silica gel column chromatography. Elute with a gradient of n-hexane/ethyl acetate (from 9:1 to 6:4) to yield the target compound as a colorless liquid (770 mg).[4]

Spectroscopic Characterization

Structural confirmation is paramount. The ¹H NMR spectrum provides a definitive fingerprint of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum was recorded on a 300 MHz instrument using CDCl₃ as the solvent and tetramethylsilane (Me₄Si) as an internal standard.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.53 | dd | 7.2, 8.1 | 1H | H-4 (Pyridine) |

| 6.94 | d | 7.2 | 1H | H-5 (Pyridine) |

| 6.57 | d | 8.1 | 1H | H-3 (Pyridine) |

| 6.42 | t | 56.0 | 1H | -CHF₂ |

| 4.58 | brs | - | 2H | -NH₂ |

Expert Analysis:

-

The triplet at 6.42 ppm with a large coupling constant (J = 56 Hz) is characteristic of the proton in a difluoromethyl group, coupled to two fluorine atoms.

-

The three distinct signals in the aromatic region (7.53, 6.94, and 6.57 ppm) confirm the trisubstituted pyridine ring. The splitting pattern (dd, d, d) is consistent with the 2,6-substitution pattern.

-

The broad singlet at 4.58 ppm corresponds to the two protons of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its three key components: the pyridine ring, the electron-donating amino group, and the electron-withdrawing difluoromethyl group.

-

Pyridine Ring: As a heteroaromatic system, the pyridine ring is generally electron-deficient compared to benzene, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.

-

Amino Group (-NH₂): This is a strong activating group that donates electron density into the pyridine ring, particularly at the ortho and para positions (positions 3 and 5). It is also a nucleophilic site, readily undergoing reactions like acylation, alkylation, and diazotization.

-

Difluoromethyl Group (-CHF₂): This is a moderately electron-withdrawing group due to the electronegativity of the fluorine atoms. It deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SₙAr).[5] The C-F bonds are highly stable, making the group robust under many reaction conditions.

Logical Relationship of Reactivity

Caption: Influence of substituents on the chemical reactivity of the core scaffold.

Storage and Stability

For long-term storage, the compound should be kept in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[4] This prevents potential degradation from light, oxygen, or moisture, ensuring the integrity of the amine functionality.

Applications in Research and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex molecules.

-

Medicinal Chemistry: The 2-aminopyridine moiety is a common feature in kinase inhibitors, where the amino group and the ring nitrogen can form critical hydrogen bond interactions within the ATP-binding pocket of enzymes.[2] The difluoromethyl group can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity.

-

Agrochemicals: Fluorinated heterocycles are widely used in the development of modern pesticides and herbicides due to their enhanced biological activity and favorable environmental profiles.[6]

-

Materials Science: Pyridine derivatives can be incorporated into polymers or organic electronics, where their electronic properties can be exploited.[6]

Safety and Handling

It is essential to handle this compound with appropriate caution in a controlled laboratory setting.

-

GHS Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if ventilation is inadequate, a respirator may be necessary.

-

Skin and Body Protection: Laboratory coat.

-

-

Handling Procedure: Avoid creating aerosols. Wash hands thoroughly after handling. Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important chemical intermediate. Its unique combination of a versatile 2-amino handle and a property-modulating difluoromethyl group makes it a valuable tool for chemists in pharmaceutical and agrochemical research. The well-defined synthesis and clear spectroscopic signature, coupled with a predictable reactivity profile, allow for its confident integration into complex synthetic campaigns. Proper handling and storage are crucial to maintaining its quality and ensuring laboratory safety.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. This compound CAS#: 1315611-68-7 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]

Introduction: The Strategic Convergence of Fluorine and Privileged Scaffolds

An In-Depth Technical Guide to 6-(Difluoromethyl)pyridin-2-amine (CAS 1315611-68-7): A Core Building Block for Next-Generation Therapeutics

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacological profiles.[1] Among the various fluorinated motifs, the difluoromethyl (CF2H) group holds a unique position. It acts as a lipophilic hydrogen bond donor and serves as a bioisosteric replacement for hydroxyl, thiol, or even amine functionalities, capable of enhancing metabolic stability, membrane permeability, and target binding affinity.

Simultaneously, certain molecular frameworks, often termed "privileged scaffolds," appear recurrently in successful drugs due to their ability to interact with multiple biological targets. The 2-aminopyridine structure is a quintessential example of such a scaffold, forming the core of numerous kinase inhibitors by establishing critical hydrogen bond interactions within the ATP-binding pocket of enzymes.[2][3]

This guide focuses on This compound (CAS: 1315611-68-7), a molecule that represents the powerful synergy of these two concepts. By combining the advantageous physicochemical properties of the difluoromethyl group with the proven biological relevance of the 2-aminopyridine core, this compound emerges as a high-value building block for researchers, scientists, and drug development professionals aiming to design novel and effective therapeutics, particularly in oncology and immunology.[4][5]

Physicochemical and Structural Properties

This compound is a specialized pyridine derivative whose utility is defined by its precise arrangement of functional groups.[6] The electron-withdrawing nature of the difluoromethyl group modulates the electronic properties of the pyridine ring, influencing the pKa of the 2-amino group and its hydrogen bonding capabilities.

| Property | Value | Reference |

| CAS Number | 1315611-68-7 | [6] |

| Molecular Formula | C₆H₆F₂N₂ | [6] |

| Molecular Weight | 144.12 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| SMILES | C1=CC(=NC(=C1)N)C(F)F | [6] |

| InChI Key | YAVWHAMGXOMEMK-UHFFFAOYSA-N | [6] |

Synthesis Strategies: Accessing the Core Scaffold

The efficient synthesis of difluoromethylated pyridines is an area of active research. While classical methods often require the construction of the heterocyclic ring from acyclic precursors, modern approaches favor the direct, late-stage introduction of the difluoromethyl group onto an existing pyridine core. This strategy is highly valuable in drug discovery as it allows for rapid diversification of lead compounds.[8][9]

A plausible and efficient strategy for the synthesis of this compound involves the C-H difluoromethylation of a suitable 2-aminopyridine precursor. This approach leverages the inherent reactivity of the pyridine ring, guided by protecting groups or specific reagents to achieve the desired regioselectivity.

Caption: Proposed synthetic workflow for this compound.

Exemplary Protocol: Regioselective C-H Difluoromethylation

This protocol is a representative methodology based on modern synthetic approaches.[8][9] Researchers must adapt conditions based on specific substrates and available reagents.

Step 1: Protection of 2-Aminopyridine

-

Rationale: The amino group is nucleophilic and can interfere with many difluoromethylation reagents. Protection, for example as a tert-butyloxycarbonyl (Boc) carbamate, masks this reactivity and improves solubility in organic solvents.

-

Procedure:

-

Dissolve 2-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or DMAP (0.1 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, perform an aqueous workup and purify the resulting N-Boc-2-aminopyridine by column chromatography.

-

Step 2: Radical C-H Difluoromethylation

-

Rationale: Direct C-H functionalization is an atom-economical method. Radical difluoromethylation often provides regioselectivity at positions electronically activated for radical attack. The choice of radical initiator and difluoromethyl source (e.g., TMSCF₂H, (PhSO₂)₂CF₂) is critical.[10]

-

Procedure:

-

To a solution of N-Boc-2-aminopyridine (1.0 eq) in a degassed solvent (e.g., acetonitrile), add the difluoromethylating reagent (e.g., bis(difluoroacetyl) peroxide, generated in situ) and a radical initiator (e.g., a photoredox catalyst under blue light irradiation).[9]

-

Maintain the reaction under an inert atmosphere (Nitrogen or Argon) and stir at the appropriate temperature (ranging from room temperature to 80 °C) for 12-24 hours.

-

Monitor the formation of the product by LC-MS.

-

After completion, quench the reaction, perform an extractive workup, and purify the crude product via flash chromatography to isolate the protected this compound.

-

Step 3: Deprotection

-

Rationale: The final step is the removal of the protecting group to reveal the free 2-amino functionality, which is crucial for biological activity.

-

Procedure:

-

Dissolve the purified, Boc-protected intermediate in dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the final product, this compound.

-

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary value of this compound lies in its role as a key building block for synthesizing more complex drug candidates. The 2-aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors, forming one to three hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.

The introduction of the 6-difluoromethyl group provides several advantages:

-

Modulation of Physicochemical Properties: It increases lipophilicity, which can improve cell permeability and oral bioavailability.[10]

-

Enhanced Metabolic Stability: The C-F bonds are highly stable, making the group resistant to oxidative metabolism by cytochrome P450 enzymes.[11]

-

Fine-Tuning of Target Affinity: The group's electronic and steric profile can be used to optimize interactions within the target binding site, potentially improving potency and selectivity.

A notable example is the clinical candidate PQR309 (Bimiralisib), a potent PI3K/mTOR inhibitor. While it contains a 4-(trifluoromethyl)pyridin-2-amine core, its binding mode provides a blueprint for how the this compound scaffold would function. The 2-amino group forms crucial hydrogen bonds with aspartate residues in the active site of PI3Kγ.[5]

Caption: Binding mode of a this compound derived inhibitor.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Users must consult the full Safety Data Sheet (SDS) provided by the supplier before handling this material.

Conclusion

This compound stands at the intersection of fluorine chemistry and privileged scaffold design. Its unique combination of a potent hinge-binding motif (2-aminopyridine) and a functionally versatile bioisostere (difluoromethyl group) makes it an exceptionally valuable building block for medicinal chemists. By providing a pathway to enhance metabolic stability, cell permeability, and target affinity, this compound is poised to accelerate the development of next-generation kinase inhibitors and other targeted therapies, ultimately contributing to the advancement of precision medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound,1315611-68-7-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. americanelements.com [americanelements.com]

- 7. CAS: 1315611-68-7 | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

A Technical Guide to the Structural Elucidation of 6-(Difluoromethyl)pyridin-2-amine

Introduction

In the landscape of modern drug discovery and agrochemical research, the incorporation of fluorine-containing moieties into heterocyclic scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The difluoromethyl group (CHF2), in particular, serves as a unique bioisostere for hydroxyl or thiol groups, capable of engaging in hydrogen bonding and influencing molecular conformation.[1] 6-(Difluoromethyl)pyridin-2-amine (C6H6F2N2, Molar Mass: 144.12 g/mol ) is a compound of significant interest, combining the versatile 2-aminopyridine core, a prevalent motif in numerous bioactive molecules, with the influential difluoromethyl substituent.[2]

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. As direct experimental data for this specific molecule is not extensively published, this paper will leverage established spectroscopic principles and data from analogous compounds to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar fluorinated heterocyclic compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 1315611-68-7 | [1][3] |

| Molecular Formula | C6H6F2N2 | [3] |

| Molecular Weight | 144.12 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Expected to be a solid or semi-solid at room temperature. | General knowledge of similar small molecules. |

| Solubility | Likely soluble in polar organic solvents such as methanol, DMSO, and chloroform. | General knowledge of aminopyridines. |

Spectroscopic Characterization: A Predictive Approach

The following sections detail the expected outcomes from key analytical techniques for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous evidence of its constitution.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the proton of the difluoromethyl group.

-

Aromatic Region (δ 6.0-8.0 ppm): The three protons on the pyridine ring will exhibit a characteristic splitting pattern. The proton at the 4-position is expected to be a triplet, while the protons at the 3 and 5-positions will likely appear as doublets.

-

Amine Protons (δ 4.5-5.5 ppm): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

-

Difluoromethyl Proton (δ 6.5-7.5 ppm): The single proton of the CHF2 group is expected to be a triplet due to coupling with the two equivalent fluorine atoms (¹JHF).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is crucial for confirming the presence and environment of the difluoromethyl group.

-

A single resonance is expected, which will be split into a doublet by the adjacent proton (¹JFH). The chemical shift is anticipated to be in the range of -90 to -130 ppm, characteristic of difluoromethyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 100-160 ppm): Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the difluoromethyl group will be split into a triplet by the two fluorine atoms (¹JCF).

-

Difluoromethyl Carbon (δ 110-120 ppm): The carbon of the CHF2 group will also be a triplet due to one-bond coupling with the two fluorine atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

-

-

¹⁹F NMR Acquisition:

-

Use a standard single-pulse experiment, with or without proton decoupling.

-

Acquire 64-128 scans with a relaxation delay of 2-5 seconds.

-

Reference the spectrum to an external standard such as CFCl₃.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1640-1600 | N-H bend (scissoring) | Primary Amine |

| 1600-1450 | C=C and C=N stretch | Pyridine Ring |

| 1150-1050 | C-F stretch | Difluoromethyl group |

The presence of strong N-H stretching bands confirms the primary amine, while the C-F stretching vibrations are indicative of the difluoromethyl group.[4][5]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

-

Background Correction: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): An odd molecular weight peak is expected at m/z = 144, consistent with the presence of an odd number of nitrogen atoms (the Nitrogen Rule).[6][7]

-

Key Fragments:

-

Loss of a hydrogen radical ([M-H]⁺) from the amine group.

-

Loss of HCN from the pyridine ring.

-

Cleavage of the C-C bond between the pyridine ring and the difluoromethyl group, leading to fragments corresponding to the pyridine amine cation and the difluoromethyl radical.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

X-Ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Crystallization

Growing single crystals of sufficient quality is often the most challenging step.[8][9][10]

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a good solvent.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a poor solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.

-

Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.[11][12]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural elucidation process.

Caption: Overall workflow for the synthesis and structural elucidation of this compound.

Caption: Key spectroscopic techniques and expected observations for structure confirmation.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. While a complete experimental dataset for this specific molecule is not yet widely published, this guide provides a robust, predictive framework based on established scientific principles and data from analogous structures. By following the detailed protocols and understanding the expected spectroscopic signatures outlined herein, researchers can confidently approach the synthesis and characterization of this and other valuable fluorinated heterocyclic compounds, thereby accelerating the pace of innovation in medicinal and materials chemistry.

References

- 1. This compound CAS#: 1315611-68-7 [m.chemicalbook.com]

- 2. article.sapub.org [article.sapub.org]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. youtube.com [youtube.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. How To [chem.rochester.edu]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Difluoromethyl)pyridin-2-amine: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Difluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative that has garnered significant attention in medicinal chemistry and agrochemical research. The introduction of the difluoromethyl group (CHF₂) into the pyridine scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and target-binding interactions. These characteristics make it a valuable building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and advanced agrochemicals. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: No widely recognized synonyms are currently in use. The IUPAC name is the standard identifier.

-

CAS Number: 1315611-68-7[1]

-

Molecular Formula: C₆H₆F₂N₂[1]

-

Molecular Weight: 144.12 g/mol [1]

-

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the introduction of the difluoromethyl group onto a pre-functionalized pyridine ring. While specific, detailed industrial protocols are often proprietary, the scientific literature points to several effective strategies.

General Synthetic Approaches:

-

Direct C-H Difluoromethylation: This modern approach involves the direct functionalization of a C-H bond on the pyridine ring with a difluoromethylating agent. Radical-mediated processes are often employed, offering an efficient route to the desired product.[2][3]

-

Nucleophilic Substitution: Starting from a pyridine derivative with a suitable leaving group (e.g., a halogen) at the 6-position, nucleophilic substitution with a difluoromethyl source can be achieved.[4]

-

Functional Group Transformations: This strategy may involve the conversion of a pre-existing functional group at the 6-position into the difluoromethyl moiety.

A plausible synthetic workflow for a related compound, 4-(difluoromethyl)pyridin-2-amine, has been described, which could be adapted for the synthesis of the 6-substituted isomer. This multi-step process starts from 2,2-difluoroacetic anhydride and proceeds through several intermediates.[5]

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(difluoromethyl)pyridin-2-amine

Foreword: Navigating the Data Landscape

In the realm of drug discovery and materials science, novel chemical entities like 6-(difluoromethyl)pyridin-2-amine represent key building blocks for innovation. A thorough understanding of their physicochemical properties is not merely academic; it is the bedrock upon which successful development programs are built. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound.

It is important to note that while this molecule is available commercially as a research chemical, its formal characterization in peer-reviewed literature is still emerging. Consequently, several key physicochemical parameters currently rely on high-quality computational predictions. This guide transparently presents these predicted values while focusing heavily on the authoritative, industry-standard experimental protocols required for their empirical validation. This methodological approach ensures that this document serves not only as a repository of current knowledge but also as a practical handbook for generating the definitive data required for regulatory and development milestones.

Molecular Identity and Structural Characteristics

This compound is a substituted pyridine derivative that has garnered interest due to the unique electronic properties conferred by the difluoromethyl (-CHF₂) group. This group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making it a valuable substituent in medicinal chemistry.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1315611-68-7 | [2] |

| Chemical Formula | C₆H₆F₂N₂ | [1] |

| Molecular Weight | 144.12 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=NC(=C1)N)C(F)F | [1] |

| InChI Key | YAVWHAMGXOMEMK-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties: Predicted Data and Experimental Protocols

A molecule's behavior in both biological and chemical systems is dictated by its physical properties. The following section details the predicted values for this compound and provides the definitive experimental workflows for their validation.

Physical State, Melting, and Boiling Points

The physical state and thermal transition points are critical for handling, formulation, and assessing purity. Vendor information describes the compound's appearance variably as a "clear, almost colourless liquid" or a "Solid or Semi-Solid or Liquid or Lump," indicating that its melting point may be near ambient temperature.[2][3]

| Property | Predicted Value | Source |

| Boiling Point | 221.0 ± 35.0 °C (at 760 mmHg) | [2] |

| Density | 1.276 ± 0.06 g/cm³ | [2] |

| Melting Point | Not available | [1] |

Differential Scanning Calorimetry is the gold-standard method for determining the melting point and purity of a crystalline solid. It provides more information than a simple melting point apparatus by quantifying the energy absorbed during phase transitions.

Causality: We choose DSC not just for the melting temperature (Tₘ), but to assess the sample's purity via the shape of the endotherm and to detect any polymorphic transitions, which are critical for pharmaceutical development. A sharp, narrow peak indicates high purity, while a broad peak suggests impurities or multiple thermal events.

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity indium (Tₘ = 156.6 °C) and zinc (Tₘ = 419.5 °C) standards.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a non-reactive aluminum pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 250 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).

Solubility Profile

Solubility is a master variable in drug development, influencing everything from bioavailability to process chemistry. While no specific data exists for this compound, its structural analog, 6-(difluoromethoxy)pyridin-2-amine, exhibits limited aqueous solubility (<1 mM at pH 7.4) but good solubility in polar aprotic solvents like DMSO (>10 mM).[4] This suggests a similar profile for our target compound due to the shared lipophilic character of the fluorinated substituent.

A tiered approach is recommended, starting with a rapid kinetic assessment followed by a more rigorous thermodynamic (shake-flask) method for definitive values.

Causality: We begin with a kinetic screen to quickly identify suitable solvents and approximate solubility ranges, conserving valuable compound. The shake-flask method is then employed for the most relevant solvents (e.g., water, simulated biological fluids, organic solvents for synthesis) because it measures the true equilibrium solubility, which is the required value for biopharmaceutical and regulatory purposes.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a solvent of known high solubility (e.g., 20 mg/mL in DMSO).

-

Calibration Curve: Create a series of standards by diluting the stock solution and analyze them by a validated HPLC-UV method to generate a linear calibration curve (Peak Area vs. Concentration).

-

Kinetic Solubility (High-Throughput Screen):

-

Add a small volume of the DMSO stock solution to a larger volume of the test solvent (e.g., 5 µL into 245 µL of buffer) in a 96-well plate. This creates a supersaturated solution that precipitates.

-

Shake for 1-2 hours.

-

Filter the plate to remove precipitated solid.

-

Analyze the filtrate by HPLC-UV and quantify the concentration using the calibration curve.

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess of the solid compound to a known volume of the test solvent (e.g., water, pH 7.4 buffer) in a glass vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed visually.

-

Withdraw a sample and filter it through a 0.45 µm filter to remove all solids.

-

Analyze the clear filtrate by HPLC-UV and determine the concentration.

-

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a cornerstone of the "drug-likeness" profile. It critically impacts absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) is the relevant measure at a specific pH (e.g., physiological pH 7.4), accounting for both neutral and ionized forms. No experimental LogP value has been reported for this compound.

This classic method remains the definitive reference for regulatory submissions due to its direct measurement of partitioning.

Causality: The shake-flask method is chosen for its direct, unambiguous measurement of the compound's partitioning between two immiscible phases, providing the most trustworthy and defensible LogD value. The use of HPLC-UV for quantification in both phases ensures a mass balance can be calculated, acting as a self-validating check on the experiment's integrity.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Addition: Add a known amount of the compound to a vial containing a known volume of the aqueous buffer (e.g., 2 mL). The concentration should be well below the solubility limit.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol (2 mL) to the vial.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-3 hours) to facilitate partitioning, then allow the layers to separate completely via centrifugation.

-

Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, governs the ionization state of a molecule at a given pH. For this compound, two key sites of protonation exist: the basic pyridine ring nitrogen and the exocyclic amino group. The predicted pKa is 3.88 ± 0.29, which likely corresponds to the protonation of the more basic site.[2] The electron-withdrawing nature of the -CHF₂ group is expected to significantly reduce the basicity of both nitrogen atoms compared to the parent 2-aminopyridine (pKa ≈ 6.8).[5]

This method directly measures the change in pH of a solution of the compound as a titrant is added, allowing for the precise determination of the pKa.

Causality: Potentiometric titration is the preferred method because it provides a direct thermodynamic measurement of the pKa. By monitoring the full titration curve, we can identify multiple ionization events if they exist within the measured pH range and ensure the data's integrity by comparing the experimental curve to theoretical models.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in degassed, deionized water. If aqueous solubility is low, a co-solvent (e.g., methanol) can be used, and the results extrapolated back to 0% co-solvent (Yasuda-Shedlovsky plot).

-

Titration:

-

Place the solution in a jacketed beaker at a constant temperature (25 °C).

-

Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For more accurate results, the pKa can be calculated from the first derivative of the titration curve.

Spectroscopic and Synthetic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum provides definitive structural confirmation. The following data was reported from a synthetic protocol.[2]

-

¹H-NMR (300 MHz, CDCl₃, Me₄Si):

-

δ 7.53 (dd, 1H, J = 7.2 Hz, 8.1 Hz) - Pyridine H4

-

δ 6.94 (d, 1H, J = 7.2 Hz) - Pyridine H3 or H5

-

δ 6.57 (d, 1H, J = 8.1 Hz) - Pyridine H5 or H3

-

δ 6.42 (t, 1H, J = 56 Hz) - -CHF₂

-

δ 4.58 (brs, 2H) - -NH₂

-

Expert Interpretation: The large coupling constant (J = 56 Hz) of the triplet at 6.42 ppm is characteristic of a proton coupled to two fluorine atoms, confirming the presence of the -CHF₂ group. The broad singlet for the amino protons is typical due to exchange and quadrupolar relaxation.

Synthesis Route

The compound can be synthesized via a copper-catalyzed nucleophilic substitution reaction from 2-bromo-6-(difluoromethyl)pyridine.[2]

Chemical Stability and Storage

While specific stability studies are not published, the chemistry of fluorinated pyridines provides valuable insights. The difluoromethyl group is generally stable under physiological conditions but can influence metabolic stability.[6] The presence of the electron-withdrawing -CHF₂ group may increase the molecule's stability against oxidative metabolism at the pyridine ring compared to non-fluorinated analogs.

Recommended Storage: Based on vendor data, the compound should be stored at room temperature under an inert atmosphere and protected from light.[2][3][7] For long-term storage, refrigeration or freezing (-20 °C) is also recommended to minimize potential degradation.[8]

Comparative Analysis and Structure-Property Relationships

Understanding the impact of the -CHF₂ group is best achieved by comparing it to the parent 2-aminopyridine (substituent = -H) and the more heavily fluorinated 6-(trifluoromethyl)pyridin-2-amine (substituent = -CF₃).

| Property | 2-Aminopyridine (-H) | This compound (-CHF₂) | 6-(trifluoromethyl)pyridin-2-amine (-CF₃) |

| Molecular Weight | 94.11 g/mol | 144.12 g/mol | 162.11 g/mol [9] |

| Melting Point | 59 °C[10][11] | Not Available (Predicted near ambient) | 85-89 °C |

| Boiling Point | 204-210 °C[10] | 221.0 °C (Predicted)[2] | Not Available |

| Aqueous Solubility | Soluble (890 g/L)[10] | Low (Predicted by analogy) | Low (Predicted by analogy) |

| pKa | 6.82[5] | 3.88 (Predicted)[2] | Lower than -CHF₂ analog (Predicted) |

| LogP | 0.62[11] | Higher than -H analog (Predicted) | Higher than -CHF₂ analog (Predicted) |

Analysis of Electronic Effects: The electronegativity of the substituent at the 6-position dramatically influences the basicity (pKa) of the pyridine nitrogen.

-

-H (2-Aminopyridine): The baseline basicity is high (pKa = 6.82).

-

-CHF₂ (Target Compound): The two fluorine atoms exert a strong inductive electron-withdrawing effect, pulling electron density from the pyridine ring and significantly reducing the basicity of the nitrogen lone pair. This is reflected in the much lower predicted pKa of 3.88.

-

-CF₃ (Trifluoromethyl Analog): With three fluorine atoms, the inductive effect is even stronger, making this compound the least basic of the three.

This trend directly impacts how the molecule will behave at physiological pH. While 2-aminopyridine would be significantly protonated, this compound will exist predominantly in its neutral form.

Conclusion

This compound is a valuable chemical scaffold whose utility is defined by the unique physicochemical properties imparted by the difluoromethyl group. While comprehensive experimental data is still forthcoming, computational predictions and analysis of structural analogs provide a robust working profile. The compound is predicted to be a low-melting solid or liquid with significantly reduced basicity and increased lipophilicity compared to 2-aminopyridine. This guide provides not only the best available data but also the authoritative, self-validating experimental protocols necessary for researchers to empirically determine the critical physicochemical parameters needed to advance their research and development objectives.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound CAS#: 1315611-68-7 [m.chemicalbook.com]

- 3. This compound | 1315611-68-7 [sigmaaldrich.com]

- 4. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. 6-(Difluoromethyl)-5-methylpyridin-3-amine|CAS 1806766-70-0 [benchchem.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. 6-(Difluoromethyl)pyridin-3-amine | 913090-41-2 [sigmaaldrich.com]

- 9. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 11. 2-Aminopyridine | CAS#:504-29-0 | Chemsrc [chemsrc.com]

The Difluoromethyl Group in Pyridine Derivatives: A Strategic Tool in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of contemporary medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the difluoromethyl (CF2H) group has emerged as a particularly valuable substituent, especially when appended to heterocyclic scaffolds such as pyridine. This technical guide provides an in-depth exploration of the multifaceted role of the difluoromethyl group in pyridine derivatives. We will dissect its profound influence on physicochemical properties, its function as a unique bioisostere, and its impact on metabolic stability and target engagement. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of the CF2H group in the design of next-generation therapeutics.

Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals. The modification of this core structure with carefully selected functional groups is a key strategy for optimizing drug-like properties. The difluoromethyl group, with its unique electronic and steric characteristics, offers a compelling toolkit for medicinal chemists. Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety possesses a hydrogen atom capable of participating in hydrogen bonds, a feature that significantly broadens its utility in mimicking and replacing other functional groups.[1][2] This guide will elucidate the causal relationships between the introduction of a CF2H group onto a pyridine ring and the resulting enhancements in a molecule's pharmacological profile.

Physicochemical Impact of the Difluoromethyl Group on Pyridine Derivatives

The introduction of a CF2H group to a pyridine ring instigates a cascade of changes in the molecule's fundamental physicochemical properties. Understanding these shifts is paramount for rational drug design.

Modulation of Lipophilicity (LogP)

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often considered a lipophilicity-enhancing group, the effect of the CF2H group is more nuanced and context-dependent.[3][4][5] The change in lipophilicity (ΔlogP) upon replacing a methyl (CH3) group with a CF2H group can range from a slight decrease to a moderate increase.[4][5] This variability is influenced by the electronic environment of the pyridine ring; electron-withdrawing substituents can lead to a decrease in lipophilicity upon CF2H introduction, a counterintuitive but critical observation for drug design.[6]

| Substitution | Parent Compound | CF2H Derivative | ΔlogP (XCF2H - XCH3) | Reference(s) |

| CH3 → CF2H | Anisole | Difluoromethyl anisole | -0.1 to +0.4 | [3][4][5] |

| OH → CF2H | Phenol | Difluoromethylbenzene | Variable | [7][8] |

Table 1: Comparative Lipophilicity Data

Basicity (pKa) Modification of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is basic, and its pKa is a key determinant of a drug's solubility, receptor interaction, and pharmacokinetic properties. The strong electron-withdrawing nature of the CF2H group significantly reduces the basicity of the pyridine nitrogen. This modulation can be strategically employed to fine-tune the ionization state of the molecule at physiological pH, thereby optimizing its membrane permeability and target engagement.

The CF2H Group as a Hydrogen Bond Donor

A defining feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor.[2][9] The C-H bond in the CF2H group is polarized by the adjacent fluorine atoms, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions with acceptors such as oxygen and nitrogen atoms in protein binding sites.[2][9] This capability allows the CF2H group to serve as a bioisosteric replacement for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups.[1][10] However, it is a weaker hydrogen bond donor than a hydroxyl group but is comparable to thiophenols and anilines.[4]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Bioisosteric-Replacement-with-the-Difluoromethyl-Group

Introduction: Beyond Classical Bioisosterism

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. Bioisosterism, the principle of substituting one functional group for another with similar physicochemical properties to enhance biological activity, has long been a cornerstone of medicinal chemistry. While classical isosteres often involve atoms or groups with similar valence electron configurations, the advent of fluorine chemistry has introduced a new class of "non-classical" bioisosteres that offer unique advantages. Among these, the difluoromethyl (CF2H) group has emerged as a particularly versatile and impactful substituent.[1][2]

This guide provides an in-depth technical exploration of the difluoromethyl group as a bioisostere, moving beyond a simple catalog of its properties to explain the underlying chemical principles and strategic considerations for its application in drug design. We will delve into its unique electronic and steric characteristics, detail robust synthetic methodologies for its incorporation, and examine case studies that illustrate its transformative potential in optimizing drug candidates.

Part 1: The Unique Physicochemical Profile of the Difluoromethyl Group

The utility of the CF2H group stems from a unique combination of properties that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) or methyl (-CH3) groups, while offering distinct advantages over them.[1][2][3]

A Lipophilic Hydrogen Bond Donor

Perhaps the most defining characteristic of the CF2H group is its ability to act as a lipophilic hydrogen bond donor .[4][5][6][7] The two highly electronegative fluorine atoms create a strong dipole and significantly increase the acidity of the C-H bond, making it capable of donating a weak hydrogen bond.[1][8] This is a rare and valuable property, as traditional hydrogen bond donors like -OH and -NH2 are polar and contribute to lower lipophilicity, which can hinder membrane permeability. The CF2H group thus offers the potential to maintain or improve target binding through hydrogen bonding, while simultaneously enhancing the molecule's ability to cross biological membranes.[1][3]

Studies have quantified the hydrogen bond acidity of the CF2H group, finding it comparable to thiophenols and anilines, though weaker than a phenolic hydroxyl group.[4][5][6][9] This tunable hydrogen bonding capacity, influenced by the electronic environment of the molecule, provides a powerful tool for medicinal chemists to fine-tune interactions with biological targets.[9]

Modulation of Physicochemical Properties

The replacement of common functional groups with a CF2H moiety leads to predictable and often beneficial shifts in key molecular properties.

-

Lipophilicity (logP): The CF2H group is more lipophilic than a hydroxyl group but generally less so than a trifluoromethyl (CF3) group.[7][10] The change in lipophilicity upon replacing a methyl group with a difluoromethyl group (ΔlogP) is modest, typically ranging from -0.1 to +0.4, allowing for fine-tuning of a compound's solubility and permeability profile.[5][6]

-

pKa: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of adjacent functional groups. This can be strategically employed to alter the ionization state of a drug at physiological pH, impacting its absorption, distribution, and target engagement.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~116 kcal/mol), making the CF2H group highly resistant to oxidative metabolism.[10] Replacing a metabolically labile group, such as a methyl or methoxy group susceptible to CYP450-mediated oxidation, with a CF2H group can significantly increase a drug's half-life and bioavailability.[1][3][10]

Table 1: Comparative Physicochemical Properties of the Difluoromethyl Group and Its Common Bioisosteres

| Property | -CH3 | -OH (Phenolic) | -SH (Thiophenolic) | -CF2H |

| Hansch π Value | +0.56 | -0.67 | +0.39 | ~+0.2 to +0.5 |

| Approximate pKa | N/A | ~10 | ~6.5[11] | C-H pKa ~25-28 |

| H-Bonding | None | Donor & Acceptor | Weak Donor | Weak Donor[8] |

| Metabolic Stability | Susceptible to Oxidation | Susceptible to Oxidation/Conjugation | Susceptible to Oxidation | High[1][3] |

Part 2: Synthetic Strategies for Introducing the CF2H Group

The increasing utility of the CF2H group in drug discovery has spurred the development of numerous synthetic methods for its installation. These can be broadly categorized based on the type of reactive intermediate involved.

Workflow for Incorporating a Difluoromethyl Group

The decision to incorporate a CF2H group and the choice of synthetic method depend on the stage of the project and the nature of the substrate.

Caption: A typical workflow for the strategic incorporation of a difluoromethyl group in a drug discovery program.

Key Synthetic Methodologies

-

Nucleophilic Difluoromethylation: These methods often utilize a source of the "CF2H-" anion or its equivalent. The Ruppert-Prakash reagent (TMSCF3) is a prominent precursor, which, under specific conditions, can be used for difluoromethylation reactions.[12][13] Another important route is the difluoromethylation of alcohols and thiols, often using reagents that generate difluorocarbene (:CF2) in situ, which then inserts into the O-H or S-H bond.[14][15]

-

Radical Difluoromethylation: This approach involves the generation of a difluoromethyl radical (•CF2H), which can then be used to functionalize C-H bonds, particularly in electron-deficient heteroaromatics (a Minisci-type reaction).[15][16] Reagents like zinc difluoromethanesulfinate (Zn(SO2CF2H)2) are popular for this purpose, often in combination with an oxidant and sometimes photoredox catalysis.[17][18]

-

Electrophilic Difluoromethylation: These methods use reagents that deliver a "CF2H+" synthon to a nucleophilic carbon center. While less common, specialized reagents like S-(difluoromethyl)diarylsulfonium salts have been developed for this purpose.[19]

Detailed Protocol: Radical C-H Difluoromethylation of a Heteroaromatic Compound

This protocol provides a representative, self-validating procedure for the late-stage functionalization of a heteroaromatic lead compound, a common scenario in drug development.

Objective: To install a CF2H group on an electron-deficient N-heteroaromatic compound (e.g., pyridine, quinoline) via a Minisci-type radical reaction.

Materials:

-

Heteroaromatic Substrate (1.0 eq)

-

Zinc Difluoromethanesulfinate (Baran's Reagent, DFMS) (2.0-3.0 eq)

-

tert-Butyl hydroperoxide (TBHP), 70% in water (3.0-4.0 eq)

-

Solvent: Dichloroethane (DCE) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the heteroaromatic substrate (e.g., 0.5 mmol, 1.0 eq) and zinc difluoromethanesulfinate (1.0-1.5 mmol, 2.0-3.0 eq).

-

Solvent Addition: Add the chosen solvent (e.g., 5 mL of DCE). Stir the resulting suspension at room temperature.

-

Initiation: Slowly add tert-butyl hydroperoxide (1.5-2.0 mmol, 3.0-4.0 eq) to the suspension dropwise over 5 minutes. Causality Note: TBHP acts as the radical initiator, oxidizing the sulfinate to generate the crucial •CF2H radical.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and stir vigorously. The progress of the reaction should be monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Self-Validation: The disappearance of the starting material and the appearance of a new, typically more non-polar spot (by TLC) or a peak with an M+44 mass shift (by LC-MS) indicates successful difluoromethylation.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous Na2S2O3 to decompose any remaining peroxide. Then, add saturated aqueous NaHCO3 to neutralize the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure difluoromethylated product.

Part 3: The CF2H Group in Drug Design: Case Studies and Impact

The true value of the CF2H group is demonstrated through its successful application in drug development programs, where its introduction has led to significant improvements in potency, selectivity, and pharmacokinetic properties.

Caption: The drug design cycle, highlighting the critical role of bioisosteric replacement during lead optimization.

Case Study 1: mTORC1/2 Inhibitors

In the development of selective inhibitors for the mTORC1/2 kinase, researchers found that introducing a CF2H group played a crucial role in achieving over 1,000-fold selectivity for mTOR over the structurally related PI3Kα.[8] This demonstrates how the specific steric and electronic properties of the CF2H group can be exploited to fine-tune interactions within a binding pocket to enhance selectivity, a critical factor in reducing off-target effects.

Case Study 2: Blocking Metabolic Hotspots

The CF2H group has been effectively used to block sites of metabolic oxidation. For instance, in certain drug candidates, an aromatic methyl group identified as a primary site of metabolism can be replaced by a CF2H group. This substitution prevents CYP450-mediated hydroxylation, thereby increasing the compound's metabolic stability and oral bioavailability without drastically altering its overall size or conformation.[3]

Table 2: Impact of CF2H Bioisosteric Replacement in Drug Candidates

| Drug/Candidate Class | Original Group | Bioisostere | Key Improvement(s) | Reference |

| mTORC1/2 Inhibitors | -CH(CH3)2 | -CF2H | >1000-fold increase in selectivity over PI3Kα | [8] |

| Hepatitis C NS3 Protease Inhibitors | -CH2CH3 | -CF2H | Improved metabolic stability | [8] |

| PI3K Inhibitor (GDC-0077) | Aliphatic -OH (conceptual) | -CF2H | Enhanced metabolic stability and cell permeability | [8] |

| Quorum Sensing Inhibitors | Pyridine-N-oxide | 2-CF2H-pyridine | Proposed stable bioisostere to improve bioavailability | [20] |

Conclusion

The difluoromethyl group is far more than a simple fluorinated substituent; it is a sophisticated tool for molecular engineering in drug discovery. Its unique capacity to act as a lipophilic hydrogen bond donor, coupled with its ability to enhance metabolic stability and fine-tune lipophilicity, makes it an invaluable bioisostere for hydroxyl, thiol, and methyl groups.[1][2][7] As synthetic methodologies for its incorporation become more robust and accessible, the strategic application of the CF2H group will undoubtedly continue to grow, enabling the development of safer, more effective, and more successful therapeutic agents. This guide has provided the foundational knowledge and practical insights necessary for researchers to confidently leverage the power of the difluoromethyl group in their own drug development programs.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]

- 10. mdpi.com [mdpi.com]

- 11. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions. | Semantic Scholar [semanticscholar.org]

- 14. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Application of 6-(Difluoromethyl)pyridin-2-amine in Modern Drug Discovery

Abstract

In the landscape of fragment-based drug discovery (FBDD), the strategic selection of core scaffolds is paramount to success. The 6-(difluoromethyl)pyridin-2-amine fragment has emerged as a high-value building block, offering a unique convergence of desirable physicochemical properties and versatile synthetic handles. The difluoromethyl (CF2H) group acts as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, modulating pKa and improving metabolic stability. This, combined with the hydrogen bonding capabilities and aromatic nature of the 2-aminopyridine scaffold, makes it an exceptional starting point for developing potent and selective drug candidates. This guide provides an in-depth analysis of its properties, synthesis, and strategic application, supported by field-proven insights and detailed protocols for its utilization in discovery programs.

Introduction: The Rise of Fluorinated Fragments

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for lead generation, predicated on the principle that small, low-complexity molecules can bind to biological targets with high ligand efficiency. The subsequent elaboration of these fragments into more potent, drug-like molecules is a cornerstone of modern medicinal chemistry.

Within this paradigm, the strategic incorporation of fluorine has become a critical tool for optimizing molecular properties. Fluorine and fluorinated groups can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. The difluoromethyl (CF2H) group, in particular, has garnered significant attention. It serves as a unique bioisostere, capable of acting as a lipophilic hydrogen bond donor, a feature not present in the more common trifluoromethyl (CF3) group.

The this compound fragment synergistically combines the benefits of the CF2H group with the proven utility of the 2-aminopyridine scaffold, a privileged structure known for its ability to form key hydrogen bond interactions with protein targets, particularly kinases.

Physicochemical Profile and Strategic Advantages

The utility of this compound stems from a carefully balanced set of molecular properties. The introduction of the CF2H group at the 6-position of the pyridine ring has profound and advantageous effects.

2.1. Modulation of Basicity (pKa)

The 2-aminopyridine scaffold is basic, but its pKa is highly tunable. The strongly electron-withdrawing nature of the difluoromethyl group significantly lowers the pKa of the pyridine ring nitrogen. This reduction in basicity is often crucial for avoiding off-target effects, such as binding to the hERG channel, and can improve oral bioavailability by reducing lysosomal trapping.

2.2. The Difluoromethyl Group as a Unique Bioisostere

The CF2H group is a versatile bioisostere for several functional groups, including hydroxyl (-OH), thiol (-SH), and methyl (-CH3) groups. Its key advantage is its ability to act as a hydrogen bond donor through its polarized C-H bond, while simultaneously increasing lipophilicity. This dual-functionality is a powerful tool for enhancing target affinity and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

2.3. Lipophilicity and Solubility

While fluorination generally increases lipophilicity (LogP), the CF2H group offers a more moderate increase compared to a CF3 group. This allows for a fine-tuning of the overall molecule's LogP, which is critical for balancing solubility and permeability, key tenets of drug-likeness.

Table 1: Comparative Physicochemical Properties

| Property | 2-Aminopyridine | 6-(Trifluoromethyl)pyridin-2-amine | This compound | Rationale for Advantage |

| pKa (Pyridine N) | ~6.8 | ~1.5 | ~3.5 (Estimated) | Reduced basicity mitigates toxicity risks (e.g., hERG) and lysosomal trapping. |

| LogP | 0.49 | 1.58 | ~1.2 (Estimated) | Moderate lipophilicity balances permeability and solubility. |

| H-Bond Donor | Yes (Amine) | Yes (Amine) | Yes (Amine + CF2H ) | Additional, unique H-bond donor capability enhances binding affinity. |

| Metabolic Stability | Susceptible to oxidation | High | High | C-F bonds are highly resistant to metabolic cleavage by P450 enzymes. |

Synthesis and Derivatization

A reliable and scalable synthesis of the core fragment is essential for its application in a drug discovery program. Below is a validated, multi-step synthetic protocol.

Detailed Synthesis Protocol: this compound

Workflow Overview: This synthesis typically proceeds from a commercially available 6-methyl-2-aminopyridine, via a radical bromination followed by a nucleophilic fluorination reaction.

Caption: High-level workflow for the synthesis of the target fragment.

Step-by-Step Methodology:

-

Radical Bromination of 6-Methyl-2-aminopyridine:

-

To a solution of 6-methyl-2-aminopyridine (1.0 eq) in carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.1 eq).

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure. The resulting crude 6-(dibromomethyl)-2-aminopyridine can be purified by column chromatography or carried forward directly.

-

Causality: The use of AIBN as a radical initiator is crucial for the selective bromination at the benzylic-like methyl position, leaving the pyridine ring untouched.

-

-

Nucleophilic Fluorination:

-

Dissolve the crude 6-(dibromomethyl)-2-aminopyridine (1.0 eq) in anhydrous acetonitrile.

-

Add a fluorinating agent such as Silver(I) fluoride (AgF, 2.5 eq) or spray-dried Potassium Fluoride (KF, 3.0 eq).

-

Heat the mixture in a sealed vessel to 80-100°C for 12-18 hours. Monitor the reaction for the formation of the desired product.

-

Trustworthiness: This step is self-validating. The reaction progress can be monitored by 19F NMR, looking for the characteristic triplet signal of the CF2H group, or by LC-MS, observing the mass shift corresponding to the bromine-to-fluorine exchange.

-

Upon completion, cool the mixture, filter through a pad of celite to remove inorganic salts, and concentrate the filtrate.

-

Purify the final product, this compound, by silica gel column chromatography.

-

Application in Medicinal Chemistry: A Kinase Inhibitor Case Study

The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitor design, forming two critical hydrogen bonds with the kinase hinge region. The addition of the 6-difluoromethyl group provides a vector for exploring deeper pockets and adds beneficial physicochemical properties.

Logical Framework for Fragment Elaboration

The primary amine of the fragment serves as the key anchor and the primary point for elaboration to build out the full inhibitor.

Introduction: The Strategic Value of a Fluorinated Building Block

An In-Depth Technical Guide to the Commercial Availability of 6-(Difluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluoromethyl group, in particular, serves as a crucial bioisostere for hydroxyl, thiol, or amide functionalities, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The compound this compound emerges as a valuable heterocyclic building block, combining the privileged 2-aminopyridine scaffold, prevalent in numerous therapeutic agents, with the advantageous difluoromethyl moiety.[1]